![molecular formula C13H13NO3 B2778979 3-o-Tolyl-isoxazole-5-carboxylic acid ethyl ester CAS No. 377059-29-5](/img/structure/B2778979.png)
3-o-Tolyl-isoxazole-5-carboxylic acid ethyl ester
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Description
“3-o-Tolyl-isoxazole-5-carboxylic acid ethyl ester” is a derivative of isoxazole . Isoxazole is an electron-rich azole with an oxygen atom next to the nitrogen . It is also the class of compounds containing this ring .
Synthesis Analysis
The synthesis of isoxazole derivatives, such as “3-o-Tolyl-isoxazole-5-carboxylic acid ethyl ester”, can be achieved through various methods . One method involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . Another method involves the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions . The reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds can also yield various 3-substituted and 3,5-disubstituted isoxazoles .Molecular Structure Analysis
The molecular structure of “3-o-Tolyl-isoxazole-5-carboxylic acid ethyl ester” is derived from the isoxazole ring, which is a five-membered heterocyclic moiety . The empirical formula of a similar compound, 3-Ethyl-5-methylisoxazole-4-carboxylic acid ethyl ester, is C9H13NO3 .Chemical Reactions Analysis
Isoxazole rings, such as those in “3-o-Tolyl-isoxazole-5-carboxylic acid ethyl ester”, tend to collapse under UV irradiation due to the weak N-O bond . This leads to a rearrangement to oxazole through an azirine intermediate . The azirine intermediate can react with nucleophiles, especially carboxylic acids .Future Directions
The future directions for “3-o-Tolyl-isoxazole-5-carboxylic acid ethyl ester” and similar compounds could involve further exploration of their potential as chemotherapeutics active against drug-resistant Mycobacterium tuberculosis (Mtb) . The development of new synthetic routes and the optimization of existing ones could also be areas of focus .
properties
IUPAC Name |
ethyl 3-(2-methylphenyl)-1,2-oxazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-16-13(15)12-8-11(14-17-12)10-7-5-4-6-9(10)2/h4-8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSFKTQHGBRXSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NO1)C2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-o-Tolyl-isoxazole-5-carboxylic acid ethyl ester |
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